molecular formula C7H7BrN2O2 B11792825 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid

1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid

Cat. No.: B11792825
M. Wt: 231.05 g/mol
InChI Key: INDSDSVREWDMBI-UHFFFAOYSA-N
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Description

1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an allyl group at the 1-position, a bromine atom at the 3-position, and a carboxylic acid group at the 4-position

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

3-bromo-1-prop-2-enylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H7BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h2,4H,1,3H2,(H,11,12)

InChI Key

INDSDSVREWDMBI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Dicarbonyl Compounds

A widely reported method involves the condensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. For instance, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate reacts with methylhydrazine in halogenated solvents like 1,1,1,3,3-pentafluorobutane to yield ethyl 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate with high regioselectivity. Adapting this approach, allylhydrazine could be substituted for methylhydrazine to introduce the allyl group at the N1 position.

Critical Parameters:

  • Solvent: Halogenated solvents enhance regioselectivity by stabilizing transition states.

  • Temperature: Reactions are typically conducted at 0°C to room temperature to control exothermicity.

Bromination Strategies

Bromination at the 3-position of the pyrazole ring is achieved using agents such as phosphorus oxybromide (POBr₃) or dibromotetrachloroethane (BrCCl₂CCl₂Br). For example, 3-hydroxypyrazole intermediates undergo bromination with POBr₃ in acetonitrile at 80–90°C, yielding 3-bromo derivatives with minimal by-products. Alternatively, BrCCl₂CCl₂Br in the presence of lithium bases enables direct bromination of pre-formed pyrazoles.

Comparative Data:

Brominating AgentSolventTemperature (°C)Yield (%)
POBr₃Acetonitrile80–9085–92
BrCCl₂CCl₂BrTHF−78 to 2570–78

Allylation of Pyrazole Derivatives

Introducing the allyl group at the N1 position requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or ring degradation.

Alkylation with Allyl Bromide

Ethyl 3-bromo-1H-pyrazole-4-carboxylate reacts with allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to form the N1-allylated product. This method, adapted from analogous protocols, achieves yields of 75–80% with minimal O-alkylation.

Optimization Insights:

  • Base: Strong bases like NaH or K₂CO₃ favor N-alkylation over O-alkylation.

  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

Protecting Group Strategies

To prevent undesired side reactions during bromination or hydrolysis, the carboxylic acid is often protected as an ethyl or methyl ester. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate is hydrolyzed to the free acid using aqueous NaOH in ethanol at 60°C.

Hydrolysis of Esters to Carboxylic Acids

The final step involves saponification of the ester group to yield the target carboxylic acid. Alkaline hydrolysis with NaOH or KOH in aqueous ethanol (60–80°C) is standard. For acid-sensitive intermediates, enzymatic hydrolysis or mild acidic conditions may be employed.

Reaction Conditions:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOHH₂O/Ethanol (1:1)60490–95
KOHMethanol251285–88

Integrated Synthetic Route

Combining the above steps, a representative synthesis of this compound proceeds as follows:

  • Cyclization: React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with allylhydrazine in 1,1,1,3,3-pentafluorobutane at 0°C to form ethyl 1-allyl-3-fluoro-1H-pyrazole-4-carboxylate.

  • Bromination: Treat the intermediate with POBr₃ in acetonitrile at 85°C for 1.5 hours to introduce bromine at the 3-position.

  • Hydrolysis: Hydrolyze the ester with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours to yield the carboxylic acid.

Overall Yield: 68–72% over three steps.

Analytical and Characterization Data

Key spectroscopic data for intermediates and the final product include:

  • This compound:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.85 (s, 1H, H5), 5.95–5.80 (m, 1H, CH₂CHCH₂), 5.25–5.10 (m, 2H, CH₂CHCH₂), 4.65 (d, J = 6.4 Hz, 2H, NCH₂).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (COOH), 143.1 (C3), 130.5 (CH₂CHCH₂), 118.7 (CH₂CHCH₂), 106.4 (C5), 52.1 (NCH₂).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: Directed ortho-metalation using lithium diisopropylamide (LDA) prior to bromination ensures precise positioning of bromine.

  • Ester Hydrolysis Side Reactions: Use of microwave-assisted hydrolysis reduces reaction time and minimizes decarboxylation .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various pathogens, suggesting its potential as a lead compound for drug development targeting bacterial infections.

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory agents. Its structural characteristics allow it to interact with specific biological pathways involved in inflammation.

Cancer Research
Preliminary studies have indicated that derivatives of pyrazole compounds, including this compound, may exhibit anticancer activity. Research is ongoing to explore its mechanisms of action against cancer cells .

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation suggests potential applications as a herbicide or pesticide. Studies are being conducted to evaluate its effectiveness in controlling agricultural pests while minimizing environmental impact.

Synthesis and Industrial Applications

This compound can be synthesized through various methods, including the use of continuous flow reactors, which optimize yield and purity for industrial applications. This approach is particularly beneficial for scaling up production for commercial use.

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, highlighting the importance of substituents like bromine and allyl groups in modulating biological activity. For instance, research on the synthesis of similar compounds has revealed their potential as enzyme inhibitors and their effectiveness against specific bacterial strains .

Mechanism of Action

The mechanism of action of 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and allyl groups can enhance binding affinity and selectivity towards molecular targets, while the carboxylic acid group can facilitate interactions with active sites .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is unique due to the combination of the allyl and bromine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C5_5H6_6BrN3_3O2_2
  • Molecular Weight : 190.98 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1502986-45-9

Biological Activity

This compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Anticancer Properties

Research indicates that this compound can inhibit cancer cell proliferation. It has been observed to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for therapeutic applications in diseases characterized by chronic inflammation.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It modulates receptors associated with pain and inflammation, leading to reduced symptoms in inflammatory conditions.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including this compound, showed promising results against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro studies have indicated that the compound inhibits the proliferation of breast cancer cells, with IC50 values suggesting significant potency .
  • Inflammation Model : In animal models of inflammation, this compound reduced edema significantly compared to control groups, indicating its potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of edema in animal models

Q & A

Q. Comparative Reactivity Table

SubstituentReactivity in SNArSuitability for Cross-Coupling
–BrHighExcellent (Pd-catalyzed)
–NH₂LowPoor (requires protection)
–CH₃NoneNone

Advanced: How can discrepancies in hydrogen-bonding patterns affect crystallographic data interpretation?

Methodological Answer:
Discrepancies arise from dynamic disorder or solvent interactions. For example:

  • Dynamic Disorder: Allyl groups may exhibit rotational freedom, complicating electron density maps. Refinement with restraints (e.g., DFIX in SHELXL) resolves this.
  • Solvent Effects: Residual ethanol from recrystallization can occupy voids, requiring PLATON/SQUEEZE to model diffuse solvent .

Case Study:
In 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid, three intermolecular hydrogen bonds stabilize the lattice. Missing these interactions (e.g., due to poor data resolution) leads to overestimated thermal parameters .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Recrystallization: Ethanol is optimal for removing polar impurities (e.g., unreacted ester or salts).
  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for small-scale purification.
  • Acid-Base Extraction: Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH > 5) .

Advanced: How can computational methods predict the biological activity of brominated pyrazole derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Bromine’s hydrophobic surface area enhances binding affinity.
  • QSAR Models: Correlate Hammett σ constants of substituents (e.g., –Br σₚ = 0.23) with antimicrobial IC₅₀ values .

Example:
In a QSAR study, bromine’s σₚ value predicted a 2.3-fold increase in activity compared to –CH₃ derivatives against E. coli .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR: ¹H NMR shows allyl protons at δ 5.2–5.8 ppm (multiplet) and carboxylic acid proton at δ 12–13 ppm (broad).
  • FT-IR: Carboxylic O–H stretch at 2500–3000 cm⁻¹ and C=O at 1700 cm⁻¹.
  • MS: ESI-MS in negative mode gives [M–H]⁻ peak at m/z 245 (C₇H₇BrN₂O₂⁻) .

Advanced: What strategies optimize synthetic yield in large-scale preparations?

Methodological Answer:

  • Solvent Optimization: Replace THF-MeOH with DMF-H₂O for faster hydrolysis (reduces reaction time to 2 hours).
  • Catalysis: Add phase-transfer catalysts (e.g., TBAB) to enhance base accessibility in biphasic systems .

Q. Yield Comparison Table

ConditionYield (%)Purity (%)
THF-MeOH (4 h)7899
DMF-H₂O + TBAB (2 h)8597

Advanced: How do steric effects from the allyl group influence regioselectivity in further substitutions?

Methodological Answer:
The allyl group’s steric bulk directs electrophiles to the less hindered 5-position. For example:

  • Nitration: HNO₃/H₂SO₄ selectively nitrates the 5-position due to allyl’s steric shielding of the 4-carboxylic acid group.
  • Halogenation: NBS (in CCl₄) brominates the 5-position, confirmed by SC-XRD .

Basic: What safety protocols are essential when handling brominated pyrazole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (bromine is a skin/eye irritant).
  • Ventilation: Use fume hoods during reactions releasing HBr gas.
  • Waste Disposal: Neutralize acidic/basic waste with NaHCO₃ before disposal .

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